Trimethylolethane trinitrate

Description

The exact mass of the compound Trimethylolethane trinitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethylolethane trinitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylolethane trinitrate including the price, delivery time, and more detailed information at info@benchchem.com.

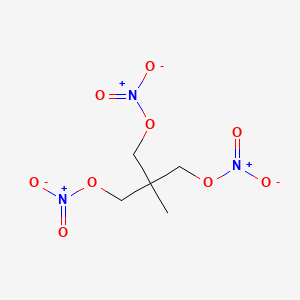

Structure

3D Structure

Properties

IUPAC Name |

[2-methyl-3-nitrooxy-2-(nitrooxymethyl)propyl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O9/c1-5(2-15-6(9)10,3-16-7(11)12)4-17-8(13)14/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPYBNCEPZCLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051979 | |

| Record name | Trimethylolethane trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [OSHA] Colorless to light yellow oily liquid; [Copperhead Chemical MSDS] | |

| Record name | Trimethylolethane trinitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3032-55-1 | |

| Record name | Trimethylolethane trinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3032-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolethane trinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-methyl-2-[(nitrooxy)methyl]-, 1,3-dinitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylolethane trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-[(nitrooxy)methyl]propane-1,3-diyl dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylolethane trinitrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMJ3NEC9W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Trimethylolethane Trinitrate (TMETN)

Abstract

Trimethylolethane trinitrate (TMETN), also known as metriol trinitrate (MTN), is a significant energetic material classified as a nitrate ester.[1] It serves as a liquid explosive and a highly effective energetic plasticizer in solid propellants and smokeless powders.[1][2][3][4] Historically produced in Germany before World War II, TMETN was recognized for its ability to reduce erosion and flash in smokeless powders.[1] It is often considered a superior alternative to nitroglycerin due to its greater thermal stability, which makes it safer to handle, and its lack of headache-inducing effects.[1][5] This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of TMETN, grounded in established scientific protocols and safety considerations for researchers and professionals in the field.

The Chemistry of TMETN Synthesis: Nitration of a Polyol

The synthesis of TMETN is a classic example of esterification, where the three primary hydroxyl groups of the parent polyol, trimethylolethane (TME; 2-hydroxymethyl-2-methyl-1,3-propanediol), are nitrated.[6] This exothermic reaction requires precise control to ensure high yield and, most critically, operational safety.

The Role of Mixed Acid in Nitration

The most common and robust method for nitration involves a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6] The sulfuric acid acts as a catalyst and a dehydrating agent. Its primary role is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This mechanism is crucial for the efficient esterification of the alcohol groups on the trimethylolethane backbone.[2]

Sources

- 1. Trimethylolethane trinitrate - Wikipedia [en.wikipedia.org]

- 2. Buy Trimethylolethane trinitrate (EVT-291169) | 3032-55-1 [evitachem.com]

- 3. Buy Trimethylolethane trinitrate | 3032-55-1 [smolecule.com]

- 4. Trimethylolethane trinitrate | C5H9N3O9 | CID 76423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN107619370B - Preparation method of trimethylolethane trinitrate - Google Patents [patents.google.com]

- 6. Trimethylolethane trinitrate | 3032-55-1 | Benchchem [benchchem.com]

An In-depth Technical Guide: Initial Investigations into Trimethylolethane Trinitrate (TMETN) as an Energetic Plasticizer

Authored for: Researchers, Scientists, and Energetic Materials Professionals

Abstract

Trimethylolethane trinitrate (TMETN), also known as Metriol trinitrate, is a liquid nitrate ester that has garnered significant interest as an energetic plasticizer.[1] Historically developed prior to World War II, it presents a compelling alternative to traditional plasticizers like Nitroglycerin (NG) due to its enhanced thermal stability, reduced sensitivity, and the absence of headache-inducing side effects.[1] This guide provides a comprehensive technical overview for the initial research and development stages of TMETN, covering its synthesis, purification, characterization, performance evaluation in energetic formulations, and critical safety protocols. The methodologies described herein are designed to provide a robust framework for scientists investigating the potential of TMETN in advanced solid propellants and polymer-bonded explosives (PBXs).

Introduction: The Role and Significance of Energetic Plasticizers

Energetic plasticizers are a critical component in modern high-performance explosive and propellant formulations.[2] Unlike inert plasticizers, they contain energetic functional groups (e.g., nitrate ester, nitramine, azido) that contribute to the overall energy output of the formulation.[2][3] Their primary functions are to:

-

Enhance Mechanical Properties: They increase the flexibility and reduce the brittleness of the polymer binder matrix, which is crucial for the structural integrity of propellant grains, especially at low temperatures.[4][5]

-

Facilitate Processing: By reducing the viscosity of the uncured explosive slurry, they allow for higher solids loading and easier casting into complex geometries.[3][6]

-

Lower the Glass Transition Temperature (Tg): A lower Tg extends the operational temperature range of the energetic material.[2][7]

TMETN, with the chemical formula CH₃−C(CH₂−O−NO₂)₃, is a high-density oily liquid that serves as a potent energetic plasticizer.[1] Its investigation is driven by the need for insensitive munitions (IM) that maintain high performance. Compared to the widely used Nitroglycerin, TMETN is more thermally stable, less sensitive to friction and impact, and does not cause the physiological headaches associated with NG.[1] These attributes make it a subject of significant research for new propellant formulations where safety and stability are paramount.[8]

Synthesis and Purification of TMETN

The foundational step in investigating TMETN is its reliable synthesis in a laboratory setting. The most common method is the nitration of trimethylolethane (TME), a polyol with a neopentyl structure, using a mixed acid solution.[9]

Causality of Experimental Design

-

Mixed Acid System (H₂SO₄/HNO₃): The use of concentrated sulfuric acid is critical as it acts as a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This ensures a complete and efficient esterification of the three hydroxyl groups on the trimethylolethane molecule.[10]

-

Stringent Temperature Control (10-15°C): The nitration of polyols is a highly exothermic reaction.[9] Maintaining a low and stable temperature is paramount to prevent thermal runaway, which could lead to uncontrolled decomposition and detonation. It also minimizes oxidative side reactions and the formation of undesirable byproducts like partially nitrated esters.[9]

-

Aqueous Feed Solution: Dissolving the solid trimethylolethane in water to create a 20-40% aqueous solution before adding it to the mixed acids is a key safety and process control measure. This liquid-phase feeding is more stable and manageable than adding the solid directly.[8][9][11]

Visualized Workflow: Synthesis and Purification

Caption: Workflow for TMETN synthesis and purification.

Step-by-Step Laboratory Synthesis Protocol

WARNING: This procedure involves potent explosives and highly corrosive acids. It must only be performed by trained personnel in a certified laboratory with appropriate safety measures, including a blast shield and remote handling capabilities.

-

Preparation: Prepare a 30% (by mass) aqueous solution of trimethylolethane.[11]

-

Acid Mixture: In a jacketed glass reactor cooled to 10°C, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. A typical mass ratio is 1.8 parts nitric acid to 1.5 parts sulfuric acid.[11] Allow the mixture to cool and stabilize at 10-12°C.[11]

-

Nitration: Slowly add the trimethylolethane aqueous solution to the stirred mixed acid, ensuring the temperature does not exceed 15°C.[9][10] The rate of addition should be carefully controlled to manage the exothermic reaction.

-

Reaction Time: Once the addition is complete, continue stirring the mixture for approximately 10 minutes while maintaining the temperature at 10-15°C.[8][11]

-

Quenching & Separation: Pour the reaction mixture onto crushed ice/water. The oily TMETN product will separate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the TMETN using dichloromethane.[10][11]

-

Washing: Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again until the washings are neutral.

-

Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator. The result is a colorless to light brown oily liquid, which is the final TMETN product.[1][10]

Physicochemical and Energetic Characterization

A thorough characterization is essential to validate the synthesized product and to understand its properties for formulation development.

Visualized Workflow: Characterization Plan

Caption: Logical workflow for the characterization of TMETN.

Key Properties and Expected Values

The following tables summarize the essential data points to be collected during the initial investigation.

Table 1: Physicochemical Properties of TMETN

| Property | Value | Source(s) |

| Chemical Formula | C₅H₉N₃O₉ | [1][12] |

| Molecular Weight | 255.14 g/mol | [1] |

| Appearance | Colorless to light brown oily liquid | [1][10] |

| Density (@ 20°C) | ~1.47 g/cm³ | [1][12] |

| Viscosity (@ 20°C) | 156 cP | [12] |

| Freezing Point | -3°C | [12] |

| Boiling Point | Decomposes at 182°C | [1][12] |

Table 2: Energetic and Stability Properties of TMETN

| Property | Value | Source(s) |

| Heat of Explosion | 1122 cal/g | [12] |

| Detonation Velocity | 7050 m/s | [12] |

| Oxygen Balance (CO₂) | -35% | [12] |

| Impact Sensitivity | 47 cm (2kg weight) | [12] |

| Friction Sensitivity | Explodes | [12] |

| Explosion Temp. (5s) | 235°C | [12] |

| KI Stability (@ 82.2°C) | > 10 minutes | [12] |

Analytical Methodologies

-

Spectroscopy (FT-IR, NMR): Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the presence of the nitrate ester groups (O-NO₂), which exhibit strong characteristic absorption bands. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to confirm the molecular structure and purity of the final product.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to determine the onset of decomposition, which is a key indicator of thermal stability.[7][13] Thermogravimetric Analysis (TGA) measures the mass loss of the sample as a function of temperature, providing further insight into the decomposition process.[13]

-

Calorimetry: A bomb calorimeter is used to measure the heat of explosion, a direct measure of the energy content of the material.[14]

-

Sensitivity Testing: Standardized tests, such as the BAM fallhammer (for impact) and friction apparatus, are used to quantify the material's sensitivity to mechanical stimuli.[13] This data is critical for safety assessments and for classifying the material.[15]

Performance Evaluation as an Energetic Plasticizer

Once synthesized and characterized, TMETN must be evaluated for its primary function: plasticizing an energetic binder.

Visualized Relationship: TMETN in an Energetic Formulation

Caption: Role of TMETN within a typical energetic formulation.

Compatibility Studies

Compatibility between the plasticizer and the binder is crucial for a stable and reliable formulation.[16] Incompatibility can lead to exudation (leaching) of the plasticizer over time, degrading mechanical properties and increasing sensitivity.

-

Causality: TMETN shows limited compatibility with nitrocellulose (NC), requiring long milling times or the addition of co-solvents to achieve good gelatinization.[1] However, it has been found to be a favorable and compatible plasticizer for glycidyl azide polymer (GAP), a common energetic binder in modern formulations.[6][15]

-

Experimental Protocol (DSC Method):

-

Prepare a series of mixtures of TMETN and the chosen binder (e.g., GAP) at different weight ratios (e.g., 10%, 20%, 30% TMETN).

-

Run DSC scans on the pure components (TMETN, binder) and each mixture under identical conditions (heating rate, atmosphere).

-

Compare the exothermic decomposition peak of the mixtures to those of the pure components.[17] According to STANAG 4147, a shift in the decomposition peak temperature of less than a few degrees indicates good compatibility.[17] A significant lowering of the decomposition temperature suggests an undesirable interaction.

-

Effect on Rheological and Mechanical Properties

-

Viscosity Reduction: The addition of TMETN should significantly lower the viscosity of the uncured binder/filler slurry. This is measured using a rheometer. A lower viscosity is highly desirable as it allows for higher solids loading, which increases the energetic output of the final product.[6]

-

Glass Transition Temperature (Tg): Low-temperature DSC is used to measure the Tg of the cured binder/plasticizer blend. A successful plasticizer will significantly lower the Tg compared to the pure binder, indicating improved low-temperature flexibility.[16]

-

Mechanical Testing: Cured strands of the plasticized formulation are subjected to tensile testing to measure properties like tensile strength and elongation at break. The addition of TMETN is expected to increase the elongation, demonstrating its plasticizing effect.[5]

Safety, Handling, and Storage

TMETN is a high explosive and must be handled with extreme care. While more stable than NG, it is still a sensitive nitrate ester.[1]

-

Personal Protective Equipment (PPE): Always use nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[18]

-

Handling:

-

Handle the minimum quantity necessary for the experiment.

-

Work in a designated fume hood or an explosive handling facility.[18][19]

-

Avoid all sources of ignition, including heat, sparks, static electricity, and friction.[19] Use non-sparking tools and ensure proper grounding of all equipment.

-

Never work alone.

-

-

Storage: Store in a cool, dry, well-ventilated, and dedicated explosives magazine.[18] Keep containers tightly closed and segregated from incompatible materials such as strong acids, reducing agents, and metals.[18]

-

Waste Disposal: All waste, including contaminated materials and spent nitrating acids, is considered hazardous. Spent acids are particularly dangerous as they contain dissolved, unstable nitrate esters and can undergo autocatalytic decomposition.[20][21] Disposal must be carried out in strict accordance with institutional and federal regulations for explosive waste.

Conclusion and Future Directions

Initial investigations into TMETN confirm its standing as a valuable energetic plasticizer, offering a superior safety and stability profile compared to nitroglycerin.[1][8] Its synthesis is well-established, and its properties make it particularly suitable for modern formulations utilizing binders like GAP.[15] Future research should focus on its application in composite propellant formulations with novel high-energy oxidizers and binders, further exploring its effect on ballistic properties such as burning rate and pressure exponents, and optimizing formulations for compliance with Insensitive Munitions standards.[8][22]

References

- EvitaChem.

- Wikipedia.

- Smolecule.

- Benchchem.

- Copperhead Chemical Company. TRIMETHYLOLETHANE TRINITRATE (TMETN)

- Klapötke, T. M.

- RSC Publishing. Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers.

- Taylor & Francis Online.

- PubMed Central. Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers.

- Google Patents.

- ACS Omega.

- ACS Publications. Investigation of the Synthesis and Energetic Properties of an ANTA-Based Energetic Plasticizer | The Journal of Organic Chemistry.

- DergiPark. The Effects of BTTN, TMETN and DEGDN Molecules on the Explosion Properties of PETN Molecule.

- DTIC.

- Google Patents. US5316600A - Energetic binder explosive.

- University of California, Santa Barbara.

- ACS Publications.

- Semantic Scholar.

- Central European Journal of Energetic Materials. Studies on the Effect of Nitrate Esters on the Properties of Advanced Energetic Propellants.

- ResearchGate.

- ResearchGate. Effect of Different TMETN/NG Ratios on the Plasticizing Characteristics of CMDB Propellant.

- Google Patents. US6425966B1 - Energetic plasticizer, and explosive and propellant composition containing same.

- Scilit. Studies of Energetic and Non‐Energetic Plasticizers for Nitrile Butadiene Rubber based CSP.

- ResearchGate. Energetic plasticizers for gun & rocket propellants | Request PDF.

- Syntech International.

- ResearchGate. Safe handling of spent acids in nitroglycerine/nitroglycol plants.

- MDPI. Nitramine-Group-Containing Energetic Prepolymer: Synthesis, and Its Properties as a Binder for Propellant.

- ResearchGate. Understanding the Compatibility of the Energetic Binder PolyNIMMO with Energetic Plasticizers: Experimental and DFT Studies | Request PDF.

- PubMed Central. A green stabilizer for Nitrate ester-based propellants: An overview.

- Intrepid Coatings.

- MDPI. The Chemical Compatibility and Adhesion of Energetic Materials with Several Polymers and Binders: An Experimental Study.

Sources

- 1. Trimethylolethane trinitrate - Wikipedia [en.wikipedia.org]

- 2. Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. US5316600A - Energetic binder explosive - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Buy Trimethylolethane trinitrate (EVT-291169) | 3032-55-1 [evitachem.com]

- 9. Trimethylolethane trinitrate | 3032-55-1 | Benchchem [benchchem.com]

- 10. Buy Trimethylolethane trinitrate | 3032-55-1 [smolecule.com]

- 11. CN107619370B - Preparation method of trimethylolethane trinitrate - Google Patents [patents.google.com]

- 12. copperheadchemical.com [copperheadchemical.com]

- 13. Synthesis and characterization of novel nitrofurazanyl ethers as potential energetic plasticizers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 19. intrepidcoatings.com [intrepidcoatings.com]

- 20. Stability and safe handling of nitration waste acids. – Syntech International Srl [syntechinternational.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Preliminary Research on the Thermal Decomposition of Trimethylolethane Trinitrate (TMETN)

Introduction: Understanding the Significance of TMETN in Energetic Materials

Trimethylolethane trinitrate (TMETN), a nitrate ester with the chemical formula CH₃C(CH₂ONO₂)₃, is a significant energetic plasticizer utilized in solid propellants and smokeless powders.[1] Historically, it has been recognized for its ability to reduce flash and erosion in gun propellants.[2] In contemporary materials science, TMETN is often considered a potential replacement for nitroglycerin (NG) in various formulations, owing to its distinct performance and safety characteristics.[3] A thorough understanding of its thermal decomposition is paramount for predicting its performance, ensuring its safe handling, and developing advanced energetic material formulations. This guide provides a comprehensive overview of the foundational principles and experimental methodologies for investigating the thermal decomposition of TMETN.

Pillar 1: The Core Mechanism of TMETN Thermal Decomposition

The thermal stability and decomposition pathway of a nitrate ester are fundamentally governed by the strength of its chemical bonds. In the case of TMETN, the initiation of decomposition is overwhelmingly dominated by the homolytic cleavage of the nitrooxy group bond (RO-NO₂).[2][4][5][6] This unimolecular dissociation is the primary and most favored pathway, leading to the formation of an alkoxy radical and nitrogen dioxide (NO₂).

The energy required to break this bond, known as the Bond Dissociation Energy (BDE), is a critical indicator of thermal stability.[2] Theoretical calculations have shown that the BDE of the most susceptible RO-NO₂ bond in TMETN is approximately 40.4 kcal/mol, which is very close to that of nitroglycerin (40.3 kcal/mol).[7] Despite these similar BDEs, the decomposition kinetics of TMETN exhibit significant differences from NG, particularly when comparing gas and liquid phases.[4][5][7]

Multi-Phase Decomposition Kinetics: A Tale of Two States

The phase in which TMETN decomposes plays a crucial role in its kinetic behavior. This is a critical consideration for researchers, as the application of TMETN in propellants involves multiphase processes.[7]

-

Gas Phase Decomposition: In the gas phase, the decomposition of TMETN is notably faster than that of NG.[4][5] At 500 K and 1 atm, the rate coefficient for the gas-phase decomposition of TMETN is approximately five times higher than that of NG.[4][5][7] This is largely attributed to entropy effects.[7]

-

Liquid Phase Decomposition: Conversely, in the liquid phase, the decomposition of TMETN is significantly slower than that of NG.[4][5] At the same temperature of 500 K, the liquid-phase decomposition of TMETN is slower by a remarkable factor of 5835.[4][5][7] This stark difference is explained by solvation effects.[4][5] In the liquid state, surrounding molecules can create a "cage" that influences the initial decomposition process.[7] The lower vapor pressure and solubility of TMETN compared to NG are responsible for its lower solvation free energy, leading to a slower decomposition rate in the liquid phase.[7]

The following diagram illustrates the primary decomposition pathway of TMETN.

Caption: Primary unimolecular thermal decomposition pathway of TMETN.

Pillar 2: Experimental Investigation of TMETN Thermal Decomposition

A robust experimental approach is essential to validate theoretical models and to fully characterize the thermal behavior of TMETN. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Probing the Energetics

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] For TMETN, DSC provides critical data on its melting point, decomposition temperature, and the enthalpy of decomposition. Isoconversional methods, such as the Kissinger-Akahira-Sunnose (KAS) model, can be applied to DSC data to determine the activation energy (Ea) of the decomposition process.[2] Experimental studies have reported activation energy values for TMETN in the range of 120–150 kJ/mol.[2]

-

Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium and zinc) for temperature and enthalpy.[10]

-

Sample Preparation: Carefully weigh a small sample of TMETN (typically 0.5-2 mg) into a hermetically sealed aluminum pan. The use of hermetic pans is crucial to prevent sample loss due to vaporization.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Temperature Program: Heat the sample at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the melting and decomposition of TMETN (e.g., from ambient to 300 °C).[11]

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (enthalpy). Use software to perform kinetic analysis (e.g., Flynn/Wall/Ozawa method) to determine the activation energy.[10]

The following diagram outlines the workflow for DSC analysis.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of TMETN.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time.[12][13] This technique is invaluable for determining the thermal stability of TMETN and for studying its decomposition kinetics by monitoring its mass loss during heating. The resulting TGA curve provides information on the onset of decomposition and the temperature ranges of different decomposition stages.

-

Instrument Calibration: Ensure the TGA balance is properly calibrated using standard weights.

-

Sample Preparation: Place a small, accurately weighed sample of TMETN (typically 2-5 mg) into a TGA sample pan (e.g., alumina or platinum).

-

Atmosphere: Use a controlled atmosphere, typically an inert gas like nitrogen, with a consistent purge rate to remove volatile decomposition products.[13]

-

Temperature Program: Heat the sample at a controlled, linear heating rate (e.g., 10 °C/min) through its decomposition temperature range.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The resulting TGA curve can be used to determine the initial decomposition temperature and to study the kinetics of the decomposition process. The first derivative of the TGA curve (DTG curve) can help identify the temperatures at which the rate of mass loss is at its maximum.[12]

Pillar 3: Decomposition Products and Safety Considerations

Potential Decomposition Products

The thermal decomposition of TMETN is a complex process that can yield a variety of volatile products. Based on the known decomposition pathways of similar nitrate esters, the following compounds are potential products detectable by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[2]

| Compound Name | Chemical Formula | Role in Decomposition |

| Nitrogen Dioxide | NO₂ | Primary product from RO-NO₂ bond cleavage[2] |

| Nitric Oxide | NO | Secondary product from NO₂ reactions[2] |

| Carbon Dioxide | CO₂ | Product of complete oxidation[2][14] |

| Carbon Monoxide | CO | Product of incomplete oxidation[2][14] |

| Formaldehyde | CH₂O | Oxidative degradation product of the carbon backbone[2] |

| Water | H₂O | General combustion/decomposition product[2] |

| Low Molecular Weight Hydrocarbons | Various | From the fragmentation of the carbon backbone[14] |

| Organic Acids | Various | From the fragmentation of the carbon backbone[14] |

Safety and Handling

TMETN is a high explosive and must be handled with extreme caution by trained personnel in a facility designed for processing explosives.[14] It is sensitive to impact, friction, sparks, and heat.[14]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, eye protection, face protection, and respiratory protection.[14][15][16]

-

Handling: Use non-sparking tools and ensure all equipment is properly grounded.[15][17] Avoid grinding, shock, and impact.[14] Handle in a well-ventilated area.[14][15]

-

Storage: Store in a licensed explosives storage magazine in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizers, acids, and bases.[14][15]

-

Spills: In case of a spill, evacuate the area and prevent the material from entering drains or waterways.[14][15]

-

Fire: In case of fire, evacuate the area immediately. There is an explosion risk when fire reaches explosives; do not attempt to fight the fire.[14][16]

Conclusion

The preliminary research into the thermal decomposition of TMETN reveals a complex interplay of chemical kinetics and physical phase. The dominant RO-NO₂ bond cleavage mechanism is well-established, but the profound influence of the physical state on decomposition rates highlights the necessity of multi-phase analysis. Experimental techniques such as DSC and TGA are indispensable for characterizing the energetic and kinetic parameters of TMETN decomposition. A rigorous adherence to safety protocols is non-negotiable when handling this energetic material. The insights gained from these foundational studies are critical for the continued development of safer and more effective propellant formulations.

References

-

ResearchGate. (n.d.). Theoretical Kinetic Studies on Thermal Decomposition of Glycerol Trinitrate and Trimethylolethane Trinitrate in the Gas and Liquid Phases | Request PDF. Retrieved from [Link]

-

ACS Publications. (2023). Theoretical Kinetic Studies on Thermal Decomposition of Glycerol Trinitrate and Trimethylolethane Trinitrate in the Gas and Liquid Phases. Retrieved from [Link]

-

PubMed. (2023). Theoretical Kinetic Studies on Thermal Decomposition of Glycerol Trinitrate and Trimethylolethane Trinitrate in the Gas and Liquid Phases. Retrieved from [Link]

-

Copperhead Chemical. (2021). SAFETY DATA SHEET RXL 624 Trimethylolethane trinitrate (TMETN). Retrieved from [Link]

-

ACS Publications. (2023). Theoretical Kinetic Studies on Thermal Decomposition of Glycerol Trinitrate and Trimethylolethane Trinitrate in the Gas and Liquid Phases | The Journal of Physical Chemistry A. Retrieved from [Link]

-

AIAA. (2005). Combustion Modeling of Nitrate Esters with Detailed Kinetics. Retrieved from [Link]

-

ChemTrack.org. (n.d.). Safety Guideline. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylolethane trinitrate. Retrieved from [Link]

-

ResearchGate. (n.d.). The DSC curves of TNT at different heating rates of 1, 2, 5 and 10 °C.... Retrieved from [Link]

-

Copperhead Chemical Company. (n.d.). TRIMETHYLOLETHANE TRINITRATE (TMETN) (METRIOL TRINITRATE) Physical Properties Sensitivity and Stabil. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

DTIC. (n.d.). DIFFERENTIAL SCANNING CALORIMETRY METHODS IN THE DETERMINATION OF THERMAL PROPERTIES OF EXPLOSIVES. Retrieved from [Link]

-

Kinetica, Inc. (n.d.). Differential Scanning Calorimetry | DSC | Franklin, OH. Retrieved from [Link]

-

NASA. (n.d.). Applications of High Pressure Differential Scanning Calorimetry to Aviation Fuel Thermal Stability Research. Retrieved from [Link]

-

Unknown Source. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

-

Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

-

SlideShare. (2020). Monitoring the change of weight as a function of temperature. Differential Thermal analysis. Retrieved from [Link]

Sources

- 1. Trimethylolethane trinitrate - Wikipedia [en.wikipedia.org]

- 2. Trimethylolethane trinitrate | 3032-55-1 | Benchchem [benchchem.com]

- 3. Buy Trimethylolethane trinitrate (EVT-291169) | 3032-55-1 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical Kinetic Studies on Thermal Decomposition of Glycerol Trinitrate and Trimethylolethane Trinitrate in the Gas and Liquid Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Differential Scanning Calorimetry | DSC | Franklin, OH [thermochemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. etamu.edu [etamu.edu]

- 14. copperheadchemical.com [copperheadchemical.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. echemi.com [echemi.com]

- 17. Safety Guideline [chemtrack.org]

The Architectural Blueprint of an Energetic Plasticizer: A Technical Guide to the Molecular Structure of Trimethylolethane Trinitrate

This guide provides an in-depth exploration of the molecular structure of Trimethylolethane trinitrate (TMETN), also known as Metriol trinitrate. As a key energetic plasticizer in solid propellants and smokeless powders, a fundamental understanding of its molecular architecture is paramount for researchers, scientists, and professionals in drug development and materials science.[1][2][3] This document moves beyond a mere recitation of facts to explain the causality behind its structural characteristics and their implications for its function and stability.

Core Molecular Framework: A Neopentyl Scaffold

At its heart, Trimethylolethane trinitrate possesses a neopentyl carbon framework.[1] This structural motif, characterized by a central quaternary carbon atom bonded to a methyl group and three nitroxymethyl groups (-CH₂ONO₂), is a direct consequence of its synthesis from trimethylolethane (TME).[1][2] The chemical formula for TMETN is C₅H₉N₃O₉.[3]

The synthesis of TMETN is achieved through the nitration of trimethylolethane, a polyol, typically using a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] The three primary hydroxyl groups of TME undergo esterification in this process.[1] The neopentyl structure of the precursor influences the reactivity of these hydroxyl groups, leading to a relatively uniform and near-simultaneous nitration under controlled temperature conditions, typically between 10-15°C.[2]

Experimental Protocol: Synthesis of Trimethylolethane Trinitrate

A common laboratory-scale synthesis protocol involves the following steps:[2][4]

-

Preparation of TME Solution: Dissolve trimethylolethane in water to create an aqueous solution with a mass fraction of 20-40%.

-

Acid Mixture Preparation: In a reaction vessel equipped with cooling and stirring, carefully add concentrated sulfuric acid.

-

Nitration Reaction: Sequentially add concentrated nitric acid and the trimethylolethane aqueous solution to the sulfuric acid. Maintain the reaction temperature between 10-15°C for approximately 10 minutes.

-

Extraction: After the reaction is complete, extract the TMETN from the acid mixture using a suitable solvent, such as dichloromethane.

-

Washing and Purification: Wash the organic layer with water to remove residual acids and impurities.

-

Solvent Removal: Remove the dichloromethane under reduced pressure to yield the final product, an oily liquid.[3]

This synthetic route directly dictates the core C₅ backbone and the placement of the three energetic nitrate ester functionalities.

The Energetic Functional Groups: Nitrate Esters (-ONO₂)

The defining characteristic of TMETN as an energetic material lies in the three nitrate ester groups (-ONO₂). These groups are attached to the central neopentyl scaffold via methylene bridges (-CH₂-). The presence of these functionalities categorizes TMETN as a nitrate ester, a class of compounds known for their explosive properties.[4]

The key to the energetic nature of TMETN is the relatively weak R-O-NO₂ bond. The homolytic cleavage of this bond is the primary and most favored pathway for the unimolecular thermal decomposition of TMETN.[1] This bond scission results in the formation of an alkoxy radical and nitrogen dioxide (NO₂), initiating a rapid, exothermic decomposition reaction.[1]

Three-Dimensional Architecture: Insights from Computational Chemistry

These theoretical studies are crucial for understanding the molecule's conformation, bond lengths, and bond angles, which in turn influence its stability and reactivity.[1] The molecule is not planar; the three nitroxymethyl groups and the methyl group are arranged tetrahedrally around the central quaternary carbon.

Caption: Ball-and-stick model of Trimethylolethane trinitrate.

Computational studies have identified that the three nitrooxy groups can be distinguished by their relative positions. Theoretical calculations have shown that one of the nitrooxy groups may have a slightly lower RO-NO₂ Bond Dissociation Energy (BDE) than the others, making it the likely initiation site for thermal decomposition.[1] High-precision calculations have estimated the BDE of the trigger RO-NO₂ bond to be approximately 40.4 kcal/mol.[1]

Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR)

While a full crystallographic structure is elusive, Nuclear Magnetic Resonance (NMR) spectroscopy provides experimental confirmation of the molecular connectivity of TMETN. 1H NMR (Proton NMR) is particularly useful for identifying the hydrogen environments within the molecule.

A patent for the preparation of TMETN reports the following 1H NMR data (in DMSO-d₆ as the solvent):

-

1.10 ppm (s, 3H, -CH₃) : This singlet peak corresponds to the three equivalent protons of the methyl group. The singlet nature of the peak indicates that there are no adjacent protons to couple with.

-

4.58 ppm (s, 6H, -CH₂-) : This singlet corresponds to the six equivalent protons of the three methylene (-CH₂-) groups. The fact that these six protons appear as a single peak suggests a high degree of symmetry in the molecule, at least on the NMR timescale.

This experimental data is consistent with the proposed molecular structure, confirming the presence and ratio of the methyl and methylene protons.

Table 1: Summary of Structural and Physicochemical Properties of Trimethylolethane Trinitrate

| Property | Value | Source |

| Chemical Formula | C₅H₉N₃O₉ | [3] |

| Molar Mass | 255.14 g/mol | [3] |

| IUPAC Name | [2-methyl-3-nitrooxy-2-(nitrooxymethyl)propyl] nitrate | [3] |

| Appearance | Transparent, oily liquid, colorless to light brown | [3] |

| Density | 1.47 g/cm³ | [3] |

| Decomposition Temp. | 182 °C | [2] |

| RO-NO₂ Bond Dissociation Energy | ~40.4 kcal/mol (computationally derived) | [1] |

| ¹H NMR (DMSO-d₆) | 1.10 ppm (s, 3H), 4.58 ppm (s, 6H) |

Conclusion: A Structurally-Informed Perspective on Function

The molecular structure of Trimethylolethane trinitrate is a direct outcome of its synthesis from a neopentyl polyol, resulting in a compact architecture with three energetic nitrate ester groups. While a definitive experimental three-dimensional structure from X-ray crystallography is lacking, computational models and NMR spectroscopy provide a robust and consistent picture of its molecular framework. The arrangement of the nitrate ester groups and the inherent weakness of the R-O-NO₂ bond are the primary determinants of its energetic properties. For researchers and developers in the field of energetic materials, a thorough grasp of this molecular blueprint is essential for predicting its performance, stability, and for the rational design of new materials with tailored properties.

References

-

Wikipedia. (2023). Trimethylolethane trinitrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trimethylolethane trinitrate. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory Studies on the Sensitivity of Trimethylolethane Trinitrate (TMETN) to Impact and Friction

An In-Depth Technical Guide

Foreword

Trimethylolethane trinitrate (TMETN), a nitrate ester with the chemical formula C₅H₉N₃O₉, serves as a critical energetic plasticizer in modern propellant and explosive formulations.[1][2] Also known as Metriol Trinitrate (MTN), this oily liquid explosive offers distinct advantages over traditional nitroglycerin, including greater thermal stability and reduced physiological effects like headaches.[1][3] However, its utility is intrinsically linked to its sensitivity—the propensity to initiate under external stimuli. This guide provides an in-depth exploration of the sensitivity of TMETN to two fundamental mechanical stimuli: impact and friction. As professionals in drug development and materials science, understanding these characteristics is not merely a matter of performance optimization but is paramount for ensuring safety in handling, manufacturing, and deployment. This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to build a foundational understanding of TMETN's behavior.

Theoretical Framework: The Genesis of Initiation in Energetic Materials

The initiation of an energetic material by mechanical means is not a bulk phenomenon but rather a highly localized event. The prevailing theory posits the formation of "hot spots"—microscopic regions of intense, localized energy concentration that lead to thermal runaway and subsequent decomposition.[4][5][6] The action of external stimuli, such as impact or friction, provides the mechanical energy that is converted into heat within these small volumes.[7]

-

Impact Initiation: Under rapid compression from an impact, energy is concentrated at material defects such as voids, crystal boundaries, or impurities. The adiabatic collapse of these voids can generate extremely high local temperatures, initiating chemical decomposition.[4][8]

-

Friction Initiation: Frictional forces generate heat at the interface between sliding surfaces.[5] The presence of grit or confinement can dramatically increase the efficiency of this energy conversion, creating localized melt layers or high-temperature zones that trigger ignition.[9]

The sensitivity of a material like TMETN is therefore a complex function of its chemical structure (e.g., the energy content of its RO-NO₂ bonds), physical state (liquid vs. solid), and the presence of any impurities or defects.[3][4] The experimental protocols that follow are designed to probe these characteristics under standardized, reproducible conditions.

Conceptual Flow: From Stimulus to Initiation

Caption: The "Hot Spot" theory of initiation.

Material Properties of TMETN

A baseline understanding of TMETN's physical and chemical properties is essential for interpreting sensitivity data.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₉N₃O₉ | [1][10] |

| Molecular Weight | 255.14 g/mol | [11] |

| Physical State | Oily Liquid | [10] |

| Appearance | Colorless to light brown | [1][3] |

| Density (@ 20°C) | 1.47 g/cm³ | [1][10] |

| Decomposition Temp. | 182°C | [1][10] |

| Explosion Temp. (5 sec) | 235°C | [10] |

| Detonation Velocity | 7050 m/s | [3][10] |

| Oxygen Balance (as CO₂) | -35% | [10] |

Experimental Protocol: Impact Sensitivity Determination

The impact sensitivity of TMETN is quantified using a standardized drop-weight apparatus, commonly the BAM Fall Hammer.[12] This method determines the minimum impact energy required to cause an initiation. The causality is direct: the potential energy of the drop weight is converted to kinetic energy, which upon impact, provides the stimulus for hot spot formation.[13]

BAM Fall Hammer Test Protocol

This protocol is a self-validating system grounded in internationally recognized standards for the transport and handling of dangerous goods.[12][13]

Objective: To determine the impact energy at which there is a 50% probability of initiation (H₅₀ value).

Apparatus:

-

BAM Fall Hammer Apparatus (or equivalent, e.g., ERL Type 12)

-

Steel anvil, roller guides, and drop weights (e.g., 1 kg, 5 kg, 10 kg)

-

Sample confinement device for liquids

-

Remote release mechanism

-

Audio/visual detection system for initiation

Workflow for BAM Impact Test

Caption: Standardized workflow for impact sensitivity testing.

Step-by-Step Procedure:

-

Sample Preparation: A precise volume of liquid TMETN (typically 40 mm³) is prepared. For liquids, a specialized confinement cell with an O-ring is used to ensure the sample is properly positioned and contained on the anvil.

-

Apparatus Setup: A drop weight is selected based on the expected sensitivity of the material. An initial drop height is chosen.

-

Execution: The drop weight is raised to the designated height and released remotely, allowing it to fall and strike the sample assembly.

-

Observation: A "Go" (initiation) is defined as any reaction that can be seen (flash, smoke), heard (report), or smelled (odor of decomposition products).[14] A "No-Go" is the absence of these phenomena.

-

Statistical Analysis (Bruceton Method): The result of each trial dictates the height of the next.[15]

-

If a "Go" occurs, the drop height for the next trial is decreased by a set increment.

-

If a "No-Go" occurs, the height is increased by the same increment.

-

-

Data Evaluation: After a statistically significant number of trials (typically 25-50), the 50% probability height (H₅₀) is calculated. This value, multiplied by the mass of the drop weight and the acceleration due to gravity, gives the impact energy in Joules (J).

Known Impact Sensitivity Data for TMETN

Published values for TMETN impact sensitivity show some variation, which underscores the importance of specifying the test apparatus and conditions.

| Reported Impact Sensitivity | Apparatus / Conditions | Source |

| 47 cm | 2 kg drop weight (PA apparatus) | [10] |

| 14 cm | 2.5 kg drop weight | [15] |

The discrepancy likely arises from differences in the apparatus (e.g., Picatinny Arsenal vs. BAM), sample confinement, and criteria for defining an initiation. The 14 cm value suggests a higher sensitivity, comparable to that of PETN (pentaerythritol tetranitrate).[16][17]

Experimental Protocol: Friction Sensitivity Determination

Friction sensitivity testing evaluates the response of an energetic material to rubbing between two surfaces under a defined load.[18] The BAM Friction Apparatus is the standard instrument for this purpose, chosen for its ability to eliminate variables other than the normal force and provide reproducible, quantitative results.[19][20]

BAM Friction Test Protocol

Objective: To determine the lowest frictional load at which an initiation event occurs in a series of trials.

Apparatus:

-

BAM Friction Apparatus, consisting of a weighted arm, a fixed porcelain pin, and a motor-driven, reciprocating porcelain plate.[20]

-

Set of calibrated weights.

-

Fresh porcelain pins (10 mm diameter) and plates (25x25x5 mm) for each test series to ensure standardized surface roughness.[14][19]

Workflow for BAM Friction Test

Caption: Standardized workflow for friction sensitivity testing.

Step-by-Step Procedure:

-

Sample Preparation: A small volume of TMETN (approximately 10 mm³) is placed on the porcelain plate.[14]

-

Apparatus Setup: The porcelain plate is secured to the sliding carriage. A clean porcelain pin is fixed in the holder on the weighted arm. An initial load is applied by placing a weight on the arm. The loads can typically be varied from 5 Newtons (N) up to 360 N.[21]

-

Execution: The motor is activated, which moves the plate 10 mm forward and 10 mm back under the stationary, weighted pin one time.[20]

-

Observation: An initiation ("Go") is defined by a crackling or explosive report, a flame, or smoke.[14] Discoloration or scorching alone is not considered a positive result.

-

Testing Sequence: A series of up to six trials is performed at a given load.

-

If an initiation occurs within the six trials, the test is repeated at a lower load.

-

If no initiation occurs in six trials, the test is repeated at a higher load.

-

-

Data Evaluation: The result is reported as the lowest load at which at least one initiation event was observed in a series of six trials.

Known Friction Sensitivity Data for TMETN

Data for TMETN indicates it is sensitive to friction, though quantitative values are less commonly published than for impact.

| Reported Friction Sensitivity | Apparatus / Conditions | Source |

| Explodes | Steel or fiber shoe | [10] |

This result, while qualitative, is significant. It indicates that under the conditions of the test, initiation is readily achieved. The use of porcelain surfaces in the BAM test is a critical control; they are inert and have standardized roughness, preventing chemical reactions with the test material and ensuring the stimulus is purely frictional. The report of explosion with a steel shoe suggests that TMETN is sensitive enough to be initiated by common industrial materials.[10] For liquid nitrate esters, friction sensitivity is often lower than for solids, as the liquid can act as a lubricant.[16] However, if confined, the sensitivity can increase significantly.

Discussion and Scientific Insights

The experimental evidence confirms that TMETN is an energetic material that can be initiated by both impact and friction.[1][10]

-

Causality of Sensitivity: As a nitrate ester, TMETN's energy is derived from the relatively weak R-O-NO₂ bonds. The neopentyl structure of the trimethylolethane backbone provides greater thermal stability compared to the linear structure of nitroglycerin.[22] However, the presence of three nitrate ester groups ensures a high energy density and a propensity for rapid decomposition once initiated.[23]

-

Comparison to Other Materials: The impact sensitivity value of 14 cm places TMETN in a category similar to PETN (~12-15 cm) and makes it significantly more sensitive than less sensitive secondary explosives like TATB (>177 cm).[15][16] Its sensitivity is a critical consideration for its use as a plasticizer, as it will directly influence the overall sensitivity of the final propellant or explosive formulation.[22]

-

Implications for Handling: The data mandates extreme caution. The fact that TMETN can be initiated by friction with a steel shoe implies that contact with metallic process equipment (valves, pumps, mixers) could pose a significant hazard.[10][24] All handling procedures must employ spark-proof tooling and equipment bonded and grounded to prevent electrostatic discharge, another known initiation stimulus for TMETN.[1][24]

Conclusion

The exploratory studies on the impact and friction sensitivity of TMETN reveal it to be a potent energetic material requiring rigorous safety protocols. Standardized testing via the BAM Fall Hammer and Friction Apparatus provides the quantitative data necessary to assess these hazards. The impact sensitivity is comparable to that of PETN, while its friction sensitivity is significant enough to warrant careful material selection in all processing and handling equipment. For researchers and professionals, these findings are not merely data points but are foundational pillars for the safe design, formulation, and application of next-generation energetic materials incorporating TMETN.

References

- 1. Trimethylolethane trinitrate - Wikipedia [en.wikipedia.org]

- 2. Copperhead Chemical [copperheadchemical.com]

- 3. Buy Trimethylolethane trinitrate | 3032-55-1 [smolecule.com]

- 4. Models for predicting impact sensitivity of energetic materials based on the trigger linkage hypothesis and Arrhenius kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 7. mdpi.com [mdpi.com]

- 8. Unraveling the impact sensitivity mechanism of energetic materials from vibrational and electronic energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. copperheadchemical.com [copperheadchemical.com]

- 11. Trimethylolethane trinitrate | C5H9N3O9 | CID 76423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ozm.cz [ozm.cz]

- 13. fauske.com [fauske.com]

- 14. osti.gov [osti.gov]

- 15. digital.library.unt.edu [digital.library.unt.edu]

- 16. Examining the chemical and structural properties that influence the sensitivity of energetic nitrate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Increased handling sensitivity of molten erythritol tetranitrate (ETN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. utec-corp.com [utec-corp.com]

- 21. publications.drdo.gov.in [publications.drdo.gov.in]

- 22. Trimethylolethane trinitrate | 3032-55-1 | Benchchem [benchchem.com]

- 23. Buy Trimethylolethane trinitrate (EVT-291169) | 3032-55-1 [evitachem.com]

- 24. copperheadchemical.com [copperheadchemical.com]

Historical development of Trimethylolethane trinitrate as an explosive

An In-Depth Technical Guide to the Historical Development of Trimethylolethane Trinitrate (TMETN) as an Explosive

Abstract

Trimethylolethane trinitrate (TMETN), also known as metriol trinitrate, is a significant energetic material belonging to the nitrate ester class of explosives.[1][2] This guide provides a comprehensive technical overview of the historical development of TMETN, from its initial synthesis to its modern applications. It delves into the evolution of its production methods, its key physicochemical and explosive properties, and its crucial role as an energetic plasticizer in solid propellants and smokeless powders. The narrative emphasizes the scientific and engineering rationales behind its development, particularly its emergence as a more stable alternative to nitroglycerin.

Introduction: The Quest for Stable Energetic Materials

The 19th century witnessed a revolution in energetic materials with the synthesis of powerful nitrate esters like nitrocellulose and nitroglycerin (NG).[1] While these materials offered significantly more power than traditional gunpowder, their high sensitivity and instability posed considerable handling and storage risks.[3][4] This inherent danger drove the scientific community to seek new explosives with improved safety profiles without compromising energetic performance. It was within this context that Trimethylolethane trinitrate (TMETN) emerged as a compound of strategic importance.[5]

TMETN, with the chemical formula CH₃C(CH₂ONO₂)₃, is a transparent, oily liquid that is colorless to light brown.[2][6] It is classified as a high explosive and has been extensively researched for its role as an energetic plasticizer, a component that enhances the mechanical properties and processability of propellant formulations.[1][7] Its development marks a key step in the advancement of safer and more reliable energetic materials.

Early Discovery and Pre-War Development

TMETN was first prepared and patented in Italy under the trade name "Metriolo".[2][6] Recognizing its potential, German chemical industries began its large-scale production before World War II.[2][5] Early research demonstrated TMETN's value as a flash and erosion-reducing agent in smokeless powders.[1][2] A significant advantage over nitroglycerin was its reduced physiological effect; it does not induce the severe headaches commonly associated with NG exposure, which are caused by vasodilation.[2][7][8]

The primary motivation for its development was its superior thermal stability compared to nitroglycerin, making it safer to handle, transport, and store.[2][6] This characteristic was a critical factor in its adoption and further research during a period of escalating military armament.

Evolution of Synthesis Methodologies

The production of TMETN is fundamentally based on the nitration of its precursor, trimethylolethane (TME), a polyol with a neopentyl structure.[1][9] The synthesis of TME itself is typically a two-step process involving the condensation of propionaldehyde with formaldehyde, followed by a Cannizzaro reaction.[10]

Traditional Batch Nitration

Early synthesis of TMETN adapted the established methods used for nitroglycerin, relying on batch nitration with mixed acids.[5] This process involves the esterification of the three primary hydroxyl groups of TME with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][11]

The fundamental reaction mechanism involves the formation of the highly electrophilic nitronium ion (NO₂⁺) from the mixed acids, which then reacts with the alcohol groups of TME.[6]

Experimental Protocol: Laboratory-Scale Batch Synthesis of TMETN

-

Step 1: Preparation of the Precursor Solution: Dissolve trimethylolethane in water to create a 20-40% aqueous solution by mass.[5][12] This liquid-phase feeding is considered safer than adding solid TME to the potent mixed acids.[1]

-

Step 2: Preparation of the Nitrating Mixture: In a reaction vessel equipped with cooling and stirring, carefully add concentrated sulfuric acid. While maintaining a low temperature, slowly add concentrated nitric acid to the sulfuric acid to form the mixed acid nitrating agent.[5][6]

-

Step 3: Nitration Reaction: Cool the mixed acid to between 0°C and 15°C.[1][6] Slowly add the trimethylolethane aqueous solution to the mixed acid while vigorously stirring. The temperature must be strictly controlled within this range as the nitration of polyols is a highly exothermic process, and exceeding this temperature can lead to thermal runaway and decomposition.[1] The reaction is typically allowed to proceed for approximately 10 minutes.[5][12]

-

Step 4: Extraction and Purification: Once the reaction is complete, transfer the mixture to a separation funnel. Use an organic solvent, such as dichloromethane, to extract the TMETN from the spent acid mixture.[1][6]

-

Step 5: Washing and Drying: Wash the organic layer multiple times with water to remove residual acids.[5][12] Finally, remove the dichloromethane under reduced pressure to yield the purified TMETN product.[5][6]

The primary byproducts of this reaction are partially nitrated esters, such as trimethylolethane dinitrate and mononitrate.[1]

Industrial Advancements and Continuous-Flow Systems

Post-World War II innovations focused on improving the safety, scalability, and efficiency of TMETN production. A significant advancement was the development of continuous-flow nitration systems.[6] These systems offer superior temperature control, reduced reaction volumes, and shorter residence times, thereby minimizing the risks associated with handling large quantities of sensitive explosives. Chinese patents have described continuous-flow processes that can achieve yields of over 95% with reaction times of less than a minute.[6]

Physicochemical and Explosive Properties

The utility of TMETN as an explosive is defined by its unique combination of physical and energetic properties. It is a viscous, oily liquid with a density of 1.47 g/cm³.[1][13]

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₉N₃O₉ | [5][13] |

| Molar Mass | 255.14 g/mol | [1][2] |

| Appearance | Colorless to light brown oily liquid | [1][6] |

| Density | 1.47 g/cm³ at 20°C | [1][13] |

| Melting Point | -3 °C | [1] |

| Decomposition Temp. | ~182 °C | [6][13] |

| Detonation Velocity | 7050 m/s | [6][13] |

| Heat of Explosion | 1122 cal/g | [13][14] |

| Impact Sensitivity | 47 cm (PA apparatus) | [13][14] |

| Friction Sensitivity | Explodes (steel or fiber shoe) | [13][14] |

| Oxygen Balance (CO₂) | -35% | [13][14] |

Stability and Sensitivity

TMETN is significantly more stable to heat than nitroglycerin, with a decomposition temperature of approximately 182°C.[6][13] This enhanced thermal stability is a key advantage. However, it remains a sensitive explosive that can be initiated by friction, impact, and electrostatic discharge.[2][13] Its sensitivity, while lower than nitroglycerin, necessitates careful handling protocols.

Energetic Performance

With a detonation velocity of 7050 m/s, TMETN is a powerful high explosive.[6][13] This high rate of detonation makes it effective in various applications. Its energetic output is a primary reason for its use in high-energy propellant and explosive formulations.

Applications in Energetic Formulations

The primary application of TMETN is as an energetic plasticizer in solid propellants and smokeless powders.[5][7] Plasticizers are added to energetic formulations to improve their mechanical properties, such as flexibility, and to facilitate processing.[1]

TMETN's role includes:

-

Enhancing Mechanical Properties: It modifies the viscosity and flexibility of propellant binders like nitrocellulose, preventing them from becoming brittle.[5]

-

Improving Performance: As an energetic material itself, it contributes to the overall energy output of the propellant, impacting thrust in propulsion systems.[5]

-

Reducing Sensitivity: In some formulations, TMETN can act as a desensitizer for other, more sensitive components.[15]

-

Use in Explosive Mixtures: TMETN can be blended with inorganic nitrate oxidizers, such as ammonium nitrate, and particulate aluminum to create explosive mixtures with high detonation rates and good sensitivity.[15]

It has been considered as a viable alternative to nitroglycerin in many propellant formulations, including those for rocket motors.[2][16]

Historical Timeline and Milestones

Conclusion

The historical development of Trimethylolethane trinitrate is a compelling narrative of scientific advancement in the field of energetic materials. Born from the need for a safer, more stable high explosive than nitroglycerin, TMETN carved out a crucial niche as an energetic plasticizer.[2][5] Its journey from an early 20th-century Italian patent to a key component in modern propellants reflects a continuous drive for innovation in synthesis, safety, and application. The evolution from hazardous batch processes to sophisticated continuous-flow systems underscores the progress in chemical engineering and safety protocols. TMETN remains a testament to the enduring quest for energetic materials that balance power with stability, a principle that continues to guide research in the field today.

References

- 1. Trimethylolethane trinitrate | 3032-55-1 | Benchchem [benchchem.com]

- 2. Trimethylolethane trinitrate - Wikipedia [en.wikipedia.org]

- 3. ndia.dtic.mil [ndia.dtic.mil]

- 4. A new explosive - Melt-castable nitrate ester with high explosive energy [analytica-world.com]

- 5. Buy Trimethylolethane trinitrate (EVT-291169) | 3032-55-1 [evitachem.com]

- 6. Buy Trimethylolethane trinitrate | 3032-55-1 [smolecule.com]

- 7. Trimethylolethane trinitrate | C5H9N3O9 | CID 76423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trimethylolethane trinitrate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. ulprospector.com [ulprospector.com]

- 10. Trimethylolethane - Wikipedia [en.wikipedia.org]

- 11. US8658818B2 - Methods of producing nitrate esters - Google Patents [patents.google.com]

- 12. CN107619370B - Preparation method of trimethylolethane trinitrate - Google Patents [patents.google.com]

- 13. copperheadchemical.com [copperheadchemical.com]

- 14. copperheadchemical.com [copperheadchemical.com]

- 15. US3580753A - Tmetn-inorganic nitrate explosives blended with aluminum - Google Patents [patents.google.com]

- 16. Copperhead Chemical [copperheadchemical.com]

The Role of Trimethylolethane Trinitrate (TMETN) in Modern Solid Propellant Formulations

An In-depth Technical Guide for Researchers and Scientists

Abstract

This technical guide provides a comprehensive examination of Trimethylolethane Trinitrate (TMETN), a pivotal energetic plasticizer in the field of solid propellant formulations. Moving beyond a simple component listing, we will explore the fundamental chemistry, synthesis, and mechanism of action that defines TMETN's role. This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of why TMETN is selected, how it influences propellant performance from slurry to cured grain, and the critical protocols for its evaluation. We will delve into its comparative advantages over traditional plasticizers like Nitroglycerin (NG), its impact on energetic and mechanical properties, and the overarching safety and handling considerations essential for its application.

Introduction: The Need for Energetic Plasticizers

Solid propellant formulations are a complex composite science, balancing energetic output with mechanical integrity and long-term stability. The propellant grain, the solid fuel-oxidizer mixture, must withstand significant mechanical stresses during storage, handling, and ignition, all while delivering precise and reliable ballistic performance. The polymeric binder that holds the solid components (like ammonium perchlorate and aluminum powder) together provides structural integrity but can often be rigid and difficult to process, especially at the high solid loadings required for modern high-performance rockets.[1][2]

This necessitates the use of plasticizers, which are high-boiling-point liquid organic compounds integrated into the binder matrix to improve its flexibility and processing characteristics.[3][4] However, traditional, non-energetic (or inert) plasticizers dilute the propellant's energy content. This critical drawback led to the development of energetic plasticizers (EPs)—molecules that not only enhance mechanical properties but also contain energetic groups (like nitro, nitrate, or azido) that contribute positively to the overall energy and oxygen balance of the formulation.[4][5][6]

Trimethylolethane trinitrate (TMETN), also known as Metriol Trinitrate (MTN), has emerged as a significant EP in this context.[7] It is a liquid nitrate ester, structurally similar to the well-known but highly sensitive Nitroglycerin (NG).[8] TMETN offers a compelling combination of high energy density, superior thermal stability, and reduced sensitivity compared to NG, positioning it as a viable and often superior alternative in advanced propellant systems.[8][9][10] This guide will elucidate the multifaceted role of TMETN, from its molecular properties to its functional impact on the final propellant grain.

Physicochemical and Energetic Properties of TMETN

TMETN, with the chemical formula C₅H₉N₃O₉, is an oily liquid ranging from colorless to light brown.[7][11] Its neopentyl-like structure, with a central carbon atom bonded to a methyl group and three nitrated methylene groups, is key to its stability.[9] Unlike NG, TMETN is noted for not inducing the severe headaches commonly associated with nitrate ester exposure.[7]

The primary function of an EP is to contribute to performance. A comparative analysis of TMETN against other common nitrate ester plasticizers reveals the causality behind its selection in many modern formulations.

| Property | TMETN (Metriol Trinitrate) | NG (Nitroglycerin) | BTTN (Butanetriol Trinitrate) | DEGDN (Diethylene Glycol Dinitrate) |

| Chemical Formula | C₅H₉N₃O₉ | C₃H₅N₃O₉ | C₄H₇N₃O₉ | C₄H₈N₂O₇ |

| Molar Mass ( g/mol ) | 255.14[9] | 227.09[9] | ~241.11[12] | ~196.12[13] |

| Density (g/cm³) | 1.47[7] | 1.59[10] | ~1.51[12] | ~1.38[13] |

| Appearance | Oily Liquid[7] | Oily Liquid | Oily Liquid[13] | Oily Liquid[13] |

| Decomposition Temp (°C) | ~182[9][10] | ~13 (poor stability)[10] | ~170-180[12] | ~170[10] |

| Detonation Velocity (m/s) | ~7050[10] | ~7700 | - | - |

| Impact Sensitivity (h₅₀, cm) | Higher than NG[14] | Lower (more sensitive)[14] | Higher than NG[14] | - |

Analysis: The data clearly illustrates TMETN's primary advantage: its thermal stability. With a decomposition temperature of approximately 182°C, it is significantly more stable than NG, which enhances the safety profile during manufacturing and the service life of the propellant.[7][10] While its density and detonation velocity are slightly lower than NG's, this is a frequently accepted trade-off for the substantial gains in stability and handling safety.[9][10]

Synthesis and Manufacturing Considerations

The synthesis of TMETN is a well-established but hazardous process that demands stringent safety protocols. The primary route is the nitration of trimethylolethane (also called metriol), a polyol, using a mixed acid process.[7][9]

General Synthesis Workflow

The workflow involves the controlled esterification of the three hydroxyl groups on the trimethylolethane backbone with nitric acid, using sulfuric acid as a catalyst and dehydrating agent.

Caption: Generalized workflow for the synthesis of TMETN.

Experimental Protocol: Laboratory-Scale TMETN Synthesis

This protocol is a conceptual outline and must be performed only by trained personnel in a facility designed for handling explosives.

-

Reactor Preparation: A jacketed glass reactor, equipped with mechanical stirring, a thermometer, and an addition funnel, is cooled to 0-5°C using a circulating chiller.

-

Mixed Acid Charging: Concentrated sulfuric acid is charged into the reactor, followed by the slow, subsurface addition of concentrated nitric acid while maintaining the temperature below 10°C. A common mass ratio is approximately 1.1-2.2 parts H₂SO₄ to 1.3-2.6 parts HNO₃.[15]

-

Raw Material Preparation: Trimethylolethane is dissolved in water to create a 20-40% aqueous solution. This liquid-phase feeding method is considered safer than adding the solid raw material directly.[9][15]

-

Nitration: The trimethylolethane solution is added dropwise to the stirred mixed acid. The reaction is highly exothermic, and the temperature must be rigorously controlled between 10-15°C.[8][15] Inadequate temperature control can lead to thermal runaway and the formation of unwanted byproducts like partially nitrated esters.[9] The reaction is typically held for approximately 10 minutes after the addition is complete.[15]

-

Separation: The reaction mixture is transferred to a separatory funnel containing ice water. The denser crude TMETN layer separates from the aqueous spent acid layer.

-